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Compound of Interest

Compound Name:
3-Bromo-5-

(trifluoromethyl)benzoic acid

Cat. No.: B1278927 Get Quote

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzoic acid

This technical guide provides a comprehensive overview of 3-Bromo-5-
(trifluoromethyl)benzoic acid, a key building block in medicinal chemistry and material

science. It is intended for researchers, scientists, and professionals in drug development and

related fields. This document outlines its chemical and physical properties, provides illustrative

experimental protocols, and summarizes its safety profile.

Chemical Identity and Molecular Structure
3-Bromo-5-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid characterized by the

presence of a bromine atom and a trifluoromethyl group on the benzene ring. These

substitutions significantly influence the electronic properties and reactivity of the molecule.

Molecular Formula: C₈H₄BrF₃O₂[1][2][3][4]

Molecular Weight: 269.02 g/mol [1][2]

IUPAC Name: 3-bromo-5-(trifluoromethyl)benzoic acid[2]

CAS Registry Number: 328-67-6[1][2]

Synonyms: 3-Bromo-5-carboxybenzotrifluoride, 5-Bromo-alpha,alpha,alpha-trifluoro-m-toluic

acid[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1278927?utm_src=pdf-interest
https://www.benchchem.com/product/b1278927?utm_src=pdf-body
https://www.benchchem.com/product/b1278927?utm_src=pdf-body
https://www.benchchem.com/product/b1278927?utm_src=pdf-body
https://www.benchchem.com/product/b1278927?utm_src=pdf-body
https://www.rsc.org/suppdata/d0/cc/d0cc01363c/d0cc01363c1.pdf
https://patents.google.com/patent/US6489507B1/en
https://www.chemicalbook.com/synthesis/3-bromo-5-methylbenzoic-acid.htm
https://www.aobchem.com/3-bromo-5-trifluoromethyl-benzoic-acid.html
https://www.rsc.org/suppdata/d0/cc/d0cc01363c/d0cc01363c1.pdf
https://patents.google.com/patent/US6489507B1/en
https://www.benchchem.com/product/b1278927?utm_src=pdf-body
https://patents.google.com/patent/US6489507B1/en
https://www.rsc.org/suppdata/d0/cc/d0cc01363c/d0cc01363c1.pdf
https://patents.google.com/patent/US6489507B1/en
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-5-_trifluoromethyl_benzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Properties
The physicochemical properties of 3-Bromo-5-(trifluoromethyl)benzoic acid are summarized

in the table below. These characteristics are crucial for its handling, storage, and application in

chemical synthesis.

Property Value Source(s)

Physical Form
White to light yellow powder or

crystal
[1]

Melting Point 133 - 137 °C [1]

Boiling Point 284.3 °C at 760 mmHg [6]

Density 1.8 ± 0.1 g/cm³ [6]

Flash Point 125.8 ± 27.3 °C [6]

Purity ≥ 98% (HPLC) [1]

Storage Store at room temperature [1][7]

Logical Relationship of Properties
The following diagram illustrates the interconnectedness of the key attributes of 3-Bromo-5-
(trifluoromethyl)benzoic acid.
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Caption: Key properties of 3-Bromo-5-(trifluoromethyl)benzoic acid.

Experimental Protocols
Detailed experimental procedures are essential for the successful application and study of this

compound. Below are representative protocols for its synthesis and characterization.

Synthesis via Grignard Reaction and Carboxylation
(Illustrative)
This protocol is adapted from a method for a structurally related compound and illustrates a

common synthetic route.

Objective: To synthesize a substituted benzoic acid via a Grignard reagent.

Materials:

3,5-Disubstituted bromobenzene derivative

Magnesium turnings

Anhydrous tetrahydrofuran (THF)

Carbon dioxide (solid, dry ice)

Hydrochloric acid (aqueous solution)

Diethyl ether

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet, add magnesium turnings.

Add a small volume of anhydrous THF to cover the magnesium.
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Dissolve the 3,5-disubstituted bromobenzene derivative in anhydrous THF and add it to the

dropping funnel.

Add a small portion of the bromide solution to the magnesium suspension to initiate the

Grignard reaction. Initiation may be indicated by a gentle reflux.

Once the reaction has started, add the remaining bromide solution dropwise at a rate that

maintains a gentle reflux.

After the addition is complete, reflux the mixture for an additional hour to ensure complete

formation of the Grignard reagent.

Cool the reaction mixture in an ice bath.

Carefully add crushed dry ice (solid CO₂) to the cooled Grignard reagent. An excess of CO₂

is used to ensure complete carboxylation.

Allow the mixture to warm to room temperature, and then quench the reaction by slowly

adding aqueous hydrochloric acid.

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude benzoic acid derivative.

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization
While specific experimental spectra for 3-Bromo-5-(trifluoromethyl)benzoic acid are not

detailed in the provided search results, typical spectroscopic features can be anticipated based

on its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region

corresponding to the three protons on the benzene ring. The chemical shifts and coupling

patterns will be influenced by the bromo, trifluoromethyl, and carboxylic acid groups. A
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broad singlet corresponding to the carboxylic acid proton will also be present, typically at a

downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to

the eight carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear

as a quartet due to coupling with the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine

atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹

characteristic of the O-H stretching of the carboxylic acid dimer.

A strong, sharp absorption band around 1700 cm⁻¹ will be present, corresponding to the

C=O (carbonyl) stretching vibration.

Absorptions corresponding to C-H, C=C aromatic, C-Br, and C-F stretching and bending

vibrations will also be observed.

Safety and Hazard Information
3-Bromo-5-(trifluoromethyl)benzoic acid is classified as an irritant. Appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn

when handling this chemical. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2]

GHS Pictogram:

Irritant (exclamation mark)[2]
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Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][8]

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Applications in Research and Development
3-Bromo-5-(trifluoromethyl)benzoic acid is a valuable intermediate in the synthesis of

pharmaceuticals and advanced materials. The trifluoromethyl group can enhance properties

such as metabolic stability and bioavailability in drug candidates. Its reactivity also makes it a

versatile building block in organic synthesis for the creation of complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://spectrabase.com/spectrum/9A5gUFotoiC
https://www.benchchem.com/product/b1278927#3-bromo-5-trifluoromethyl-benzoic-acid-molecular-weight-and-formula
https://www.benchchem.com/product/b1278927#3-bromo-5-trifluoromethyl-benzoic-acid-molecular-weight-and-formula
https://www.benchchem.com/product/b1278927#3-bromo-5-trifluoromethyl-benzoic-acid-molecular-weight-and-formula
https://www.benchchem.com/product/b1278927#3-bromo-5-trifluoromethyl-benzoic-acid-molecular-weight-and-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1278927?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

